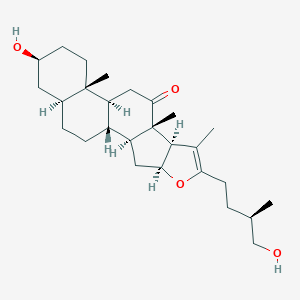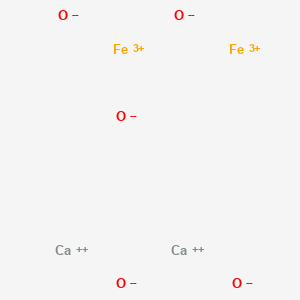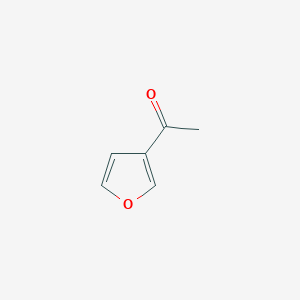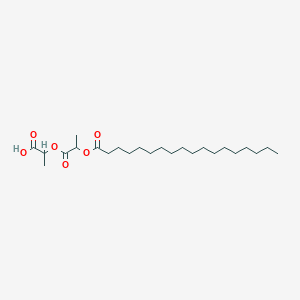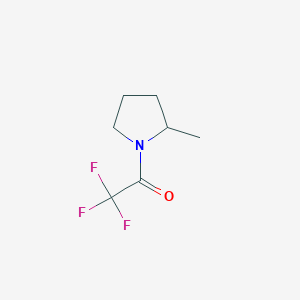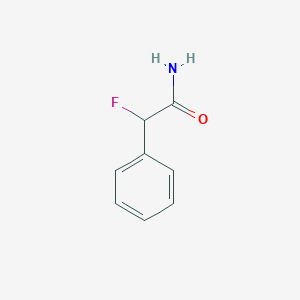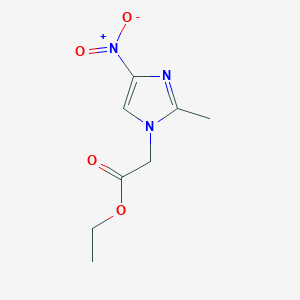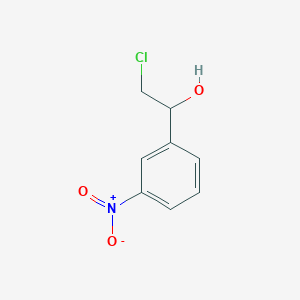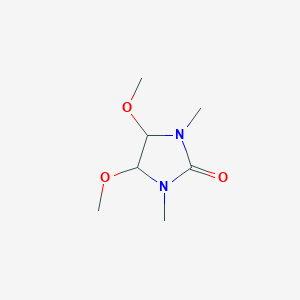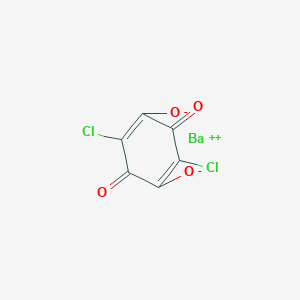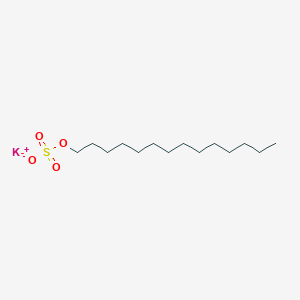
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate, also known as PCP-OBuP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate binds to the glycine site of the NMDA receptor, which enhances the receptor's activity. This leads to increased synaptic plasticity and improved learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate also has an inhibitory effect on the GABA receptor, which can lead to increased excitability in neurons.
Biochemische Und Physiologische Effekte
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been shown to improve learning and memory in animal studies. It has also been shown to have anxiolytic and antidepressant effects. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can also have negative effects on motor coordination and can cause seizures at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has the advantage of being a selective ligand for the glycine site of the NMDA receptor, which allows for more specific studies of the receptor's function. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be toxic at high doses and can lead to seizures, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate. One area of study could be the development of new drugs that target the glycine site of the NMDA receptor for the treatment of neurological disorders. Another area of study could be the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's. Additionally, further studies could be conducted to determine the optimal dosage and administration of (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate for its potential therapeutic applications.
Synthesemethoden
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be synthesized by reacting (2,3,4,5,6-pentachlorophenyl)acetic acid with N-BOC-L-serine methyl ester in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound can then be deprotected with trifluoroacetic acid to yield (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate.
Wissenschaftliche Forschungsanwendungen
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the glycine site of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been used to study the function of the NMDA receptor and its role in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13673-57-9 |
|---|---|
Produktname |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
Molekularformel |
C17H12Cl5NO5 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H12Cl5NO5/c18-10-11(19)13(21)15(14(22)12(10)20)28-16(25)9(6-24)23-17(26)27-7-8-4-2-1-3-5-8/h1-5,9,24H,6-7H2,(H,23,26)/t9-/m0/s1 |
InChI-Schlüssel |
STGDHHOLGRKNEF-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Synonyme |
N-[(Benzyloxy)carbonyl]-L-serine (pentachlorophenyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



